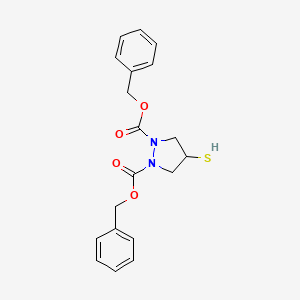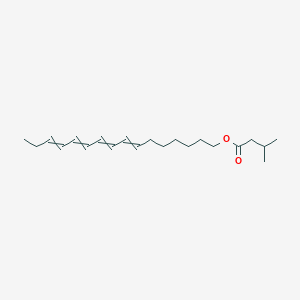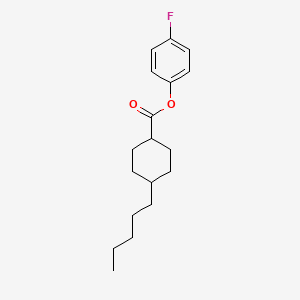
3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is a chemical compound known for its unique structure and properties. This compound features a pyridinone ring substituted with a trifluoro-2-oxopropylthio group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves the reaction of pyridinone derivatives with trifluoro-2-oxopropylthio reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The temperature is usually maintained at room temperature to slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoro-2-oxopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyridinone compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- involves its interaction with specific molecular targets and pathways. The trifluoro-2-oxopropylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)-4(3H)-quinazolinone
- Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate
Uniqueness
Compared to similar compounds, 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is unique due to its specific substitution pattern and the presence of the trifluoro-2-oxopropylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
127183-38-4 |
|---|---|
Molecular Formula |
C8H6F3NO2S |
Molecular Weight |
237.20 g/mol |
IUPAC Name |
2-(3,3,3-trifluoro-2-oxopropyl)sulfanyl-4H-pyridin-3-one |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)6(14)4-15-7-5(13)2-1-3-12-7/h1,3H,2,4H2 |
InChI Key |
IOOFUSIBHGGPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN=C(C1=O)SCC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)






![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)

